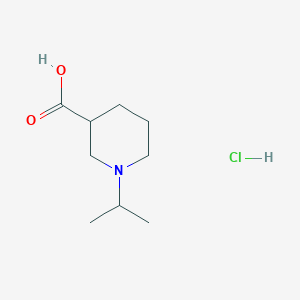

1-Isopropylpiperidine-3-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

1-propan-2-ylpiperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-7(2)10-5-3-4-8(6-10)9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFNNEQQHBWBAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCC(C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Piperidine with Isopropyl Halides

The initial step in synthesizing 1-isopropylpiperidine-3-carboxylic acid hydrochloride typically involves the alkylation of piperidine or its derivatives with isopropyl halides (e.g., isopropyl chloride or bromide) under basic conditions. This reaction selectively introduces the isopropyl group at the nitrogen atom (1-position) of the piperidine ring.

- Reaction conditions: Basic medium, often using bases such as sodium hydride or potassium carbonate to deprotonate the piperidine nitrogen, facilitating nucleophilic substitution on the isopropyl halide.

- Outcome: Formation of 1-isopropylpiperidine intermediate.

This step is critical for ensuring regioselective N-alkylation without affecting other positions on the ring.

Following alkylation, the introduction of the carboxylic acid group at the 3-position of the piperidine ring is achieved through carboxylation reactions. Common approaches include:

- Direct carboxylation: Using carbon dioxide (CO₂) under basic conditions to carboxylate the 3-position of the piperidine ring.

- Hydrogenation of pyridinecarboxylic acids: An alternative industrial method involves starting from 3-pyridinecarboxylic acid, which is then hydrogenated to the corresponding piperidine-3-carboxylic acid using palladium on carbon (Pd/C) catalyst under mild hydrogenation conditions (low pressure and temperature). This method offers advantages such as fewer side reactions, shorter reaction times, and easier waste treatment.

The carboxylation step is essential for installing the acid functionality that defines the compound's chemical and biological properties.

Formation of the Hydrochloride Salt

The free base of 1-isopropylpiperidine-3-carboxylic acid is converted into its hydrochloride salt by treatment with hydrochloric acid (HCl). This step enhances the compound's stability, water solubility, and ease of handling.

- Typical procedure: The free base is dissolved in an aqueous or alcoholic solvent, and an equimolar amount of HCl is added.

- Isolation: The hydrochloride salt usually crystallizes out from the reaction mixture, allowing purification by filtration and drying.

Alternative Synthetic Routes and Protective Group Strategies

In some synthetic schemes, especially for derivatives or intermediates, the nitrogen atom of the piperidine ring is protected with a benzyloxycarbonyl (Cbz) group before further functionalization. For example, in the synthesis of 1-Cbz-3-isopropylpiperidine-3-carboxylic acid, the sequence involves:

- Formation of the piperidine ring via cyclization.

- Alkylation to introduce the isopropyl group.

- Carboxylation to add the acid group.

- Introduction of the Cbz protecting group on the nitrogen.

This approach allows selective reactions on the ring and facilitates purification and subsequent deprotection steps.

Industrial Production Considerations

Industrial-scale synthesis of this compound typically involves:

- Use of high-purity starting materials and reagents.

- Controlled reaction parameters (temperature, pressure, pH) to optimize yield and purity.

- Batch or continuous processing, depending on scale.

- Crystallization of the hydrochloride salt from aqueous solutions to obtain a stable, pure product suitable for pharmaceutical research.

Summary Table of Preparation Methods

| Step | Method | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. N-Alkylation | Piperidine + Isopropyl halide | Basic conditions (NaH, K₂CO₃), solvent (e.g., acetonitrile) | Introduces isopropyl group at N-1 |

| 2. Carboxylation | Carboxylation of piperidine ring or hydrogenation of pyridinecarboxylic acid | CO₂ under base or Pd/C hydrogenation of 3-pyridinecarboxylic acid | Introduces 3-carboxylic acid group |

| 3. Salt Formation | Reaction with HCl | Aqueous or alcoholic solution | Forms hydrochloride salt, improves solubility and stability |

| 4. Protective Group Strategy (optional) | Cbz protection | Benzyloxycarbonyl chloride, base | Used for selective functionalization and purification |

Research Findings and Optimization

- Hydrogenation of pyridinecarboxylic acids is a well-documented industrial method, offering mild conditions and high selectivity for the piperidinecarboxylic acid products with minimal side reactions.

- Alkylation reactions require careful control to avoid over-alkylation or side reactions; choice of base and solvent critically affects yield and selectivity.

- Crystallization techniques for the hydrochloride salt are optimized to maximize purity and yield, often involving slow cooling or anti-solvent addition.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropylpiperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride, NaH) are used for substitution reactions.

Major Products:

Oxidation: Produces ketones or aldehydes.

Reduction: Produces alcohols.

Substitution: Produces various substituted piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

1-Isopropylpiperidine-3-carboxylic acid hydrochloride has several key applications in scientific research:

Medicinal Chemistry

- Pharmaceutical Development: This compound serves as a precursor in the synthesis of drugs targeting the central nervous system (CNS). Its ability to interact with neurotransmitter receptors makes it valuable for developing treatments for neurological disorders such as schizophrenia and depression.

Enzyme Studies

- Biochemical Pathways: It is utilized in studying enzyme interactions and metabolic pathways, providing insights into drug metabolism and pharmacokinetics. The compound's structure allows it to modulate enzyme activity, which is crucial for understanding various biochemical processes .

Agrochemical Production

- Specialty Chemicals: Beyond medicinal applications, it is employed in synthesizing agrochemicals, showcasing its versatility in industrial applications.

Neuroprotective Effects

Research indicates that derivatives of this compound exhibit neuroprotective properties. For instance, studies have shown that these compounds can protect neuronal cells from oxidative stress or excitotoxicity, suggesting potential applications in treating neurodegenerative diseases .

Cognitive Enhancement

In vivo studies have demonstrated that derivatives of this compound positively modulate metabotropic glutamate receptors (mGluRs), which are implicated in cognitive functions. Animal models have shown improved performance in cognitive tasks following administration of these derivatives .

Antiviral Activity

Some derivatives have also exhibited antiviral properties against herpes simplex virus (HSV) and cytomegalovirus (CMV), indicating potential therapeutic applications in virology. These findings suggest that the compound could play a role in developing antiviral therapies .

Mechanism of Action

The mechanism of action of 1-isopropylpiperidine-3-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to participate in various biochemical pathways, influencing the activity of target molecules through binding interactions or chemical modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variants in Piperidine-3-carboxylic Acid Derivatives

The compound’s structural analogs differ primarily in the substituents at the 1-position or modifications to the carboxylic acid group. Key examples include:

Key Observations :

- Steric Effects : The isopropyl group (branched C3) balances steric hindrance and lipophilicity compared to linear ethyl (C2) or propyl (C3) groups. This may optimize receptor binding in drug candidates .

- Solubility : Hydrochloride salts improve aqueous solubility. The ethyl variant (193.67 g/mol) exhibits higher solubility than the cyclopentyl analog (233.74 g/mol) due to reduced hydrophobicity .

Functional Group Modifications

Halogenated Derivatives

4-Fluoro-4-piperidinecarboxylic acid hydrochloride (CAS 1186663-32-0) incorporates a fluorine atom at the 4-position. Fluorination often enhances metabolic stability and binding affinity due to electronegativity and small atomic radius .

Amino and Anilino Derivatives

3-Anilinopiperidine hydrochloride () replaces the carboxylic acid with an anilino group, altering the compound’s basicity and enabling hydrogen bonding with biological targets. This modification is common in kinase inhibitors .

Biological Activity

Overview

1-Isopropylpiperidine-3-carboxylic acid hydrochloride (IPCA-HCl) is a heterocyclic organic compound with the molecular formula C9H17NO2·HCl. It serves as an important intermediate in the synthesis of various pharmaceuticals and has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of IPCA-HCl, summarizing its mechanisms of action, applications, and relevant research findings.

Chemical Structure:

- IUPAC Name: 1-propan-2-ylpiperidine-3-carboxylic acid; hydrochloride

- Molecular Formula: C9H17NO2·HCl

- Molecular Weight: 201.7 g/mol

Synthesis Methods:

IPCA-HCl can be synthesized through several methods, typically involving the alkylation of piperidine derivatives followed by carboxylation. The process generally includes:

- Reaction of piperidine with isopropyl halides under basic conditions.

- Carboxylation to introduce the carboxylic acid group.

- Formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

The biological activity of IPCA-HCl is primarily related to its role as a precursor in drug synthesis, particularly for compounds targeting the central nervous system (CNS). Its structure allows it to interact with neurotransmitter receptors and enzymes, influencing various biochemical pathways. The compound's mechanism may involve:

- Modulation of neurotransmitter release.

- Inhibition or activation of specific enzyme pathways.

- Interaction with ion channels or receptors associated with CNS disorders .

Applications in Research

IPCA-HCl has been employed in several research contexts:

- Medicinal Chemistry: Investigated for its potential use in developing pharmaceuticals aimed at treating neurological disorders such as schizophrenia and depression.

- Enzyme Studies: Used to study enzyme interactions and metabolic pathways, providing insights into drug metabolism and pharmacokinetics .

- Agrochemical Production: Utilized in synthesizing agrochemicals, demonstrating versatility beyond medicinal applications.

Preclinical Studies

Several studies have highlighted the efficacy of compounds derived from IPCA-HCl in preclinical models:

- Cognitive Enhancement: Research indicates that derivatives of IPCA-HCl exhibit positive modulation of metabotropic glutamate receptors (mGluRs), which are implicated in cognitive functions. In vivo studies have shown improved performance in animal models of cognitive impairment .

- Antiviral Activity: Some derivatives have demonstrated antiviral properties against herpes simplex virus (HSV) and cytomegalovirus (CMV), suggesting potential therapeutic applications in virology .

Comparative Analysis

A comparative analysis was conducted between IPCA-HCl and similar compounds to assess their biological activities:

Q & A

Basic Research Question

- Use fume hoods and nitrile gloves to avoid inhalation or dermal exposure.

- Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

- For spills, neutralize with sodium bicarbonate and adsorb using vermiculite. Reference safety protocols for piperidine derivatives, which may cause respiratory or skin irritation .

How can researchers leverage cross-coupling reactions to functionalize this compound for novel derivatives?

Advanced Research Question

Explore Buchwald-Hartwig amination or Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the piperidine nitrogen. For example, palladium-catalyzed coupling with 3-bromophenylboronic acid could yield N-aryl derivatives. Optimize catalysts (e.g., XPhos Pd G3) and solvents (toluene/water) to minimize decarboxylation . Monitor reaction progress via in situ FTIR to detect CO₂ release from the carboxylic acid group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.